Isoindoline-5-carboxylic acid

Description

BenchChem offers high-quality Isoindoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

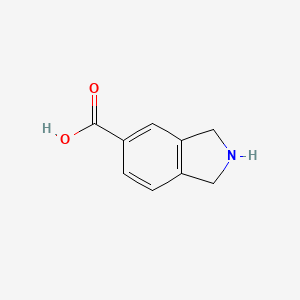

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHWRKMSXVVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611458 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685084-08-6 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoindoline-5-carboxylic Acid: Structure, Properties, and Synthetic Significance

Introduction

Isoindoline-5-carboxylic acid, a distinct heterocyclic compound, stands as a pivotal structural motif in the landscape of modern medicinal chemistry and materials science. As a bifunctional molecule, it integrates the rigid, aromatic character of a bicyclic system with the versatile reactivity of a secondary amine and a carboxylic acid. This unique combination makes it a highly sought-after building block, or scaffold, for the synthesis of complex molecular architectures. The isoindoline core is found in a variety of clinically significant drugs, underscoring its role as a "privileged structure" in drug design.[1][2] Derivatives of the isoindoline scaffold have demonstrated a remarkable range of pharmacological activities, including applications in oncology, inflammation, and hypertension.[1]

This guide provides a comprehensive technical overview of isoindoline-5-carboxylic acid, detailing its chemical and physical properties, spectroscopic signature, and its strategic importance as a synthetic intermediate for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational aspect of any chemical entity is its structure, which dictates its physical properties, reactivity, and biological interactions. Isoindoline-5-carboxylic acid is a bicyclic molecule where a benzene ring is fused to a five-membered pyrrolidine ring, with a carboxylic acid group substituted at the 5-position of the aromatic ring.

dot

Caption: Chemical Structure of Isoindoline-5-carboxylic acid.

Key Identifiers:

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid | [3] |

| CAS Number | 685084-08-6 | [3][4] |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(=O)O | [3] |

| InChI Key | BYVHWRKMSXVVAM-UHFFFAOYSA-N | [4] |

Physicochemical and Spectroscopic Profile

A. Physicochemical Properties (Predicted)

| Property | Predicted Value / Description | Rationale |

| Appearance | Off-white to light yellow solid. | Typical for aromatic carboxylic acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The polar carboxylic acid and amine groups confer some aqueous solubility, but the larger bicyclic aromatic structure limits it. Solubility is expected in polar organic solvents. |

| pKa (Carboxylic Acid) | ~4-5 | The pKa is expected to be similar to that of benzoic acid, slightly modulated by the electron-donating nature of the fused dihydro-pyrrole ring. |

| pKa (Amine) | ~9-10 | The secondary amine is expected to have a pKa typical for benzylic amines. |

B. Spectroscopic Signature (Predicted)

The spectroscopic profile is critical for the identification and quality control of the compound.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 10-13 ppm.[5]

-

Aromatic Protons (Ar-H): Signals expected in the 7-8 ppm region. The substitution pattern would likely result in a singlet and two doublets.

-

Benzylic Protons (-CH₂-N-CH₂-): Two singlets or an AX system of coupled doublets for the two sets of methylene protons, typically in the 4-5 ppm range.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbon (-COOH): A signal in the downfield region, approximately 165-185 ppm.[5]

-

Aromatic Carbons (Ar-C): Multiple signals between 120-150 ppm.

-

Benzylic Carbons (-CH₂-): Signals expected in the 40-55 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹ (for the hydrogen-bonded dimer).

-

N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

-

Synthesis and Chemical Reactivity

A detailed, peer-reviewed synthesis protocol specifically for isoindoline-5-carboxylic acid is not prominently available. However, its synthesis can be envisioned through established routes. A plausible strategy involves the catalytic hydrogenation of a corresponding phthalonitrile derivative. For instance, the parent isoindoline can be synthesized by the catalytic hydrogenation of phthalonitrile over a platinum-on-carbon catalyst.[6] A similar approach starting from 4-cyanophthalonitrile would be a logical route to the target molecule.

dot

Caption: Key reaction pathways for Isoindoline-5-carboxylic acid.

-

Reactions at the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation (e.g., via Buchwald-Hartwig coupling). This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

-

Reactions at the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or reduced to a primary alcohol. Amide coupling reactions are particularly crucial in drug development for linking the scaffold to other pharmacophores or for modulating solubility and cell permeability. [7]

Applications in Drug Discovery and Development

The isoindoline scaffold is a cornerstone in the development of numerous pharmaceutical agents. [2]While specific examples detailing the direct use of isoindoline-5-carboxylic acid as a starting material are proprietary or embedded in patent literature, its value is evident from the prevalence of the core structure in marketed drugs.

-

Scaffold for Focused Libraries: Isoindoline-5-carboxylic acid is an ideal starting point for creating focused libraries of compounds for high-throughput screening. The two distinct functional groups allow for a divergent synthetic approach, where a multitude of "R" groups can be appended to both the nitrogen and the carboxylate positions, rapidly generating chemical diversity.

-

Core of Bioactive Molecules: The isoindoline ring system is present in drugs indicated for a wide range of diseases. Notable examples include:

-

Lenalidomide and Pomalidomide: Immunomodulatory drugs used to treat multiple myeloma.

-

Chlorthalidone: A diuretic used for treating hypertension.

-

Mazindol: An agent used for the short-term treatment of obesity. [1]* Intermediate for Targeted Therapies: The rigid structure of the isoindoline core serves to orient appended functional groups in a well-defined three-dimensional space. This pre-organization is critical for designing molecules that can bind with high affinity and selectivity to specific biological targets like enzymes or protein receptors. [2]

-

Conclusion

Isoindoline-5-carboxylic acid is a molecule of significant strategic value for synthetic and medicinal chemists. Its robust bicyclic framework, combined with the versatile handles of a secondary amine and a carboxylic acid, provides a reliable platform for the construction of novel and complex chemical entities. While detailed public data on its synthesis and specific properties are sparse, its structural relationship to a class of highly successful pharmaceutical agents confirms its importance. As the demand for new therapeutics continues to grow, the role of well-designed, bifunctional intermediates like isoindoline-5-carboxylic acid in enabling innovative drug discovery programs will only become more pronounced.

References

- Souvie, J.-C., Fugier, C., & Lecouve, J.-P. (2001). Process for the preparation of isoindoline. U.S. Patent No. US6320058B2.

-

SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[13C NMR]. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3372.

-

ChemSrc. (2025). LAURETH-5 CARBOXYLIC ACID | CAS#:21127-45-7. Retrieved from [Link]

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 33-51.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

PubChem. (n.d.). Compound Summary: 2-(3-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]

-

Molbase. (n.d.). 2-Benzylisoindoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2010). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. Retrieved from [Link]

- Povarov, I. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7509.

-

ResearchGate. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

- Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.

-

Hebei Zhuanglai Chemical Trading Co., Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

-

ChemSrc. (2025). azulene-5-carboxylic acid | CAS#:1202-03-5. Retrieved from [Link]10330.html)

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 685084-08-6 | Isoindoline-5-carboxylic acid - AiFChem [aifchem.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. prepchem.com [prepchem.com]

- 7. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

Physicochemical characteristics of Isoindoline-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of Isoindoline-5-carboxylic Acid

Foreword: A Molecule of Growing Significance

Isoindoline-5-carboxylic acid (CAS No. 685084-08-6) is more than a mere chemical entity; it is a pivotal building block in the landscape of modern medicinal chemistry and materials science.[1][2] As a bifunctional molecule, featuring a rigid isoindoline scaffold and a versatile carboxylic acid handle, it serves as a foundational component in the synthesis of complex pharmaceutical agents, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] Understanding its fundamental physicochemical properties is not an academic exercise but a prerequisite for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive analysis of these core characteristics, blending established theoretical principles with practical, field-proven experimental methodologies.

Core Physicochemical Profile

A quantitative overview of Isoindoline-5-carboxylic acid's key properties provides an essential baseline for researchers. These values dictate the compound's behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| pKa | Estimated ~4-5 (for the carboxylic acid) | [5] |

| Solubility | Data not available in searched literature. Expected to be soluble in basic aqueous solutions and polar organic solvents. |

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental thermal property that serves as a primary indicator of a solid compound's purity. For a crystalline solid like Isoindoline-5-carboxylic acid, a sharp, well-defined melting range is indicative of high purity. Conversely, the presence of impurities typically results in a depressed and broadened melting point range.[6]

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry, valued for its simplicity and the wealth of information it provides. The choice of a slow heating rate is critical; rapid heating does not allow the system to maintain thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate readings.[7]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline Isoindoline-5-carboxylic acid is finely pulverized. The open end of a capillary tube is tapped into the powder to collect a sample.[7]

-

Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to tightly pack the solid into the sealed end to a height of 2-3 mm.[7][8] Proper packing prevents the sample from shrinking away from the capillary wall during heating.

-

Apparatus Setup: The packed capillary is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit) alongside a calibrated thermometer.[8]

-

Approximate Determination: A rapid heating run (10-20 °C/minute) is first performed to find an approximate melting range.[8]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced significantly to 1-2 °C per minute.[7][8]

-

Observation & Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[7]

Diagram of Workflow: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile: The Gateway to Bioavailability

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical parameter in drug development.[9] It directly influences absorption, distribution, and ultimately, the bioavailability of a therapeutic agent. The structure of Isoindoline-5-carboxylic acid—containing both a polar carboxylic acid group and a less polar bicyclic aromatic system—suggests a pH-dependent aqueous solubility and good solubility in polar organic solvents.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[10] Its core principle is to create a saturated solution, ensuring that the dissolved solute is in equilibrium with the excess, undissolved solid. This self-validating system ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions.[9]

Methodology:

-

System Preparation: An excess amount of Isoindoline-5-carboxylic acid is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, water, or an organic solvent) in a sealed, inert vial. The use of excess solid is crucial to guarantee that equilibrium is reached and maintained.[10]

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is fully established.[10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid altering the temperature or introducing contaminants.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.

-

Validation: The process is repeated at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is stable and that equilibrium has indeed been achieved.

Diagram of Workflow: Shake-Flask Solubility Determination

Caption: Standard shake-flask protocol for equilibrium solubility.

Acid Dissociation Constant (pKa): Predicting In-Vivo Behavior

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For Isoindoline-5-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value is critical for predicting its charge state in different physiological compartments, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and classical method for determining the pKa of acidic or basic compounds.[11][12] The methodology is self-validating because the pKa is derived directly from the inflection point of a measured titration curve, representing a fundamental chemical equilibrium.[13]

Methodology:

-

Solution Preparation: A precise amount of Isoindoline-5-carboxylic acid is dissolved in a suitable solvent (typically water or a co-solvent system) to create a solution of known concentration.[11] A constant ionic strength is maintained using an inert salt like KCl.[11]

-

Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Titration: The solution is placed in a thermostatted vessel and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.[11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.[11]

-

Data Analysis: The recorded pH is plotted against the volume of titrant added. The resulting titration curve will show a buffer region.

-

pKa Determination: The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of titrant at the half-equivalence point is determined. The pH at this half-equivalence point is equal to the pKa of the compound.[11]

Diagram of Workflow: Potentiometric Titration for pKa

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic Signature: Elucidating Molecular Structure

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for structural confirmation and functional group identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of Isoindoline-5-carboxylic acid is expected to be dominated by features of the carboxylic acid group. A very broad O–H stretching absorption from 2500–3300 cm⁻¹ is characteristic, often overlapping the C-H stretches.[14][15] The C=O carbonyl stretch will appear as a strong, sharp band. In a solid or concentrated state, dimerization via hydrogen bonding lowers this frequency to around 1710 cm⁻¹.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most distinctive signal is the acidic proton of the carboxyl group, which is highly deshielded and appears far downfield, typically between 10-12 ppm.[14][18] This signal disappears upon exchange with D₂O. Protons on the aromatic ring will appear in the aromatic region (approx. 7-8 ppm), while the protons on the saturated isoindoline ring (CH₂) will be further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, absorbing in the 160-180 ppm range.[18][19] The aromatic carbons will also be found in the typical downfield region for sp² carbons.

-

-

UV-Vis Spectroscopy: As an aromatic carboxylic acid, the compound is expected to have a weak n→π* absorption band at a low wavelength, around 210 nm.[14][16][18] This analysis is generally less structurally informative than IR or NMR unless extensive conjugation is present.[18]

Chemical Stability Considerations

The overall structure of Isoindoline-5-carboxylic acid imparts good chemical stability. The primary potential liabilities would involve reactions of the secondary amine in the isoindoline ring or decarboxylation of the acid under harsh thermal conditions.

-

Hydrolytic Stability: The core structure is generally stable against hydrolysis.[20]

-

Oxidative Stability: The secondary amine could be susceptible to oxidation. To mitigate this, storage under an inert atmosphere (nitrogen or argon) and protection from light is advisable for long-term stability.[20]

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Storing the compound in amber vials or otherwise protecting it from UV light exposure is a prudent measure to ensure its integrity.[21]

References

- How To Find Pka. (n.d.). Vertex AI Search.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- 1H-Isoindole-5-carboxylic acid, 2-(2,6-dioxo-3-piperidinyl). (n.d.). ChemicalBook.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- Melting point determination. (n.d.). Unknown Source.

- Experiment 1 - Melting Points. (n.d.). Unknown Source.

- experiment (1) determination of melting points. (2021, September 19). Unknown Source.

- Isoindoline. (2026, January 7). Unknown Source.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- IR and UV–Vis Spectroscopy of Carboxylic Acids | Organic Chem | Video Textbooks - Preview. (2023, December 7). YouTube.

- 685084-08-6 | Isoindoline-5-carboxylic acid. (n.d.). AiFChem.

- Understanding the chemical basis of drug stability and degradation. (2010, October 9). Unknown Source.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.

- pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.

- isoindoline-5-carboxylic acid;CAS No.:685084-08-6. (n.d.). ChemShuttle.

- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PMC - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. isoindoline-5-carboxylic acid;CAS No.:685084-08-6 [chemshuttle.com]

- 3. 1H-Isoindole-5-carboxylic acid, 2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo- CAS#: 1216805-11-6 [m.chemicalbook.com]

- 4. 685084-08-6 | Isoindoline-5-carboxylic acid - AiFChem [aifchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uspnf.com [uspnf.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 21. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoindoline-5-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of isoindoline-5-carboxylic acid, a key building block in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its pivotal role in the architecture of innovative therapeutic agents.

Core Compound Identification

Isoindoline-5-carboxylic acid , a derivative of the versatile isoindoline heterocyclic system, is a bifunctional molecule featuring both a secondary amine within the isoindoline ring and a carboxylic acid group on the benzene ring. This unique arrangement makes it a valuable scaffold for creating diverse molecular libraries for drug screening.

| Identifier | Value | Source |

| CAS Number | 685084-08-6 | AiFChem |

| Molecular Formula | C₉H₉NO₂ | AiFChem |

| Molecular Weight | 163.17 g/mol | AiFChem |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid | AiFChem |

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of isoindoline-5-carboxylic acid are fundamental to its application in drug development, influencing its solubility, absorption, and interaction with biological targets. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and related analogs.

| Property | Predicted Value/Information | Rationale & Significance in Drug Development |

| Melting Point | Expected to be a high-melting solid | The crystalline nature and hydrogen bonding capacity of the carboxylic acid and secondary amine suggest a high melting point, indicating stability. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[1] | The carboxylic acid group imparts some aqueous solubility, which can be crucial for bioavailability. Solubility in organic solvents is essential for its use in various chemical reactions. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[2] |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid and 9-11 for the secondary amine. | The pKa of the carboxylic acid is critical for its ionization state at physiological pH, affecting its ability to interact with biological targets and its membrane permeability. The basicity of the isoindoline nitrogen allows for salt formation, a common strategy to improve drug solubility and handling. |

Synthesis of Isoindoline-5-carboxylic Acid: A Strategic Approach

The synthesis of isoindoline-5-carboxylic acid is not widely detailed in standard chemical literature, suggesting it is often prepared as an intermediate for specific research purposes. However, a logical and common synthetic strategy involves the reduction of a more oxidized precursor, such as a phthalimide derivative, or the cyclization of an appropriately substituted benzene derivative. A plausible synthetic workflow is outlined below.

Conceptual Synthetic Workflow

A common approach to synthesizing isoindolines involves the reduction of the corresponding isoindolinone or phthalimide. For isoindoline-5-carboxylic acid, a potential starting material is 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (4-carboxyphthalimide).

Caption: Conceptual workflow for the synthesis of isoindoline-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical principles for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Esterification of 4-Carboxyphthalimide

-

Suspend 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of 4-carboxyphthalimide.

Step 2: Reduction of the Phthalimide Ring

-

Dissolve the methyl ester of 4-carboxyphthalimide in a suitable solvent such as acetic acid or ethanol.

-

Add a reducing agent. A common method is the use of zinc dust in the presence of a strong acid like hydrochloric acid, with heating.

-

Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove any solids (catalyst or excess zinc).

-

Neutralize the filtrate and extract the product, methyl isoindoline-5-carboxylate, into an organic solvent.

-

Purify the product using column chromatography if necessary.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified methyl isoindoline-5-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.[3]

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

The product, isoindoline-5-carboxylic acid, may precipitate out of the solution and can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

The Role of Isoindoline-5-carboxylic Acid in Drug Development

The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets.[4] Isoindoline-5-carboxylic acid, with its dual functionality, is an excellent starting point for creating complex molecules with therapeutic potential.

Key Therapeutic Areas and Mechanisms of Action

a) PARP Inhibitors for Cancer Therapy:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality, selectively killing cancer cells. The isoindolinone core, a close derivative of isoindoline, is a key pharmacophore in several potent PARP inhibitors. The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, a PARP substrate, allows for competitive inhibition at the enzyme's active site.[1] Isoindoline-5-carboxylic acid can be a critical building block for synthesizing these isoindolinone-based PARP inhibitors.

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

b) HIV-1 Integrase Inhibitors:

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It facilitates the insertion of the viral DNA into the host cell's genome. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this process. The isoindoline scaffold has been explored for the development of novel INSTIs. The core structure can be functionalized to chelate the magnesium ions in the active site of the integrase enzyme, a key interaction for inhibitory activity. Isoindoline-5-carboxylic acid provides a convenient handle to introduce the necessary pharmacophoric elements for potent integrase inhibition.

Conclusion and Future Perspectives

Isoindoline-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its unique combination of a rigid bicyclic core and reactive functional groups makes it an attractive starting point for the development of novel drugs, particularly in the fields of oncology and virology. As our understanding of disease pathways deepens, the strategic use of such privileged scaffolds will continue to be a cornerstone of modern drug discovery, enabling the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

- Upadhyay, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

-

Globe Thesis. (2011). Novel Synthesis Of Isoindoline Carboxylic Ester Derivatives. Retrieved January 17, 2026, from [Link]

-

Journal of Pharmaceutical Science and Technology. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved January 17, 2026, from [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved January 17, 2026, from [Link]

- Yazicioglu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.

-

ResearchGate. (2021). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Retrieved January 17, 2026, from [Link]

- Indian Academy of Sciences. (2019). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Journal of Chemical Sciences, 131(1), 1-8.

-

ResearchGate. (2018). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved January 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-. Retrieved January 17, 2026, from [Link]

- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an O-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Compound 2-(3-carboxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Compound 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Compound 2-(3-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

Technical Guide: Spectroscopic Characterization of Isoindoline-5-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for Isoindoline-5-carboxylic acid, a key building block in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Relevance

Isoindoline-5-carboxylic acid consists of a bicyclic isoindoline core with a carboxylic acid substituent on the benzene ring. This structure presents distinct features for spectroscopic analysis: aromatic protons, methylene protons on the saturated five-membered ring, a secondary amine proton, and the carboxylic acid proton, all of which are distinguishable by ¹H NMR. The carbon skeleton provides a unique fingerprint in ¹³C NMR. The functional groups—carboxylic acid and secondary amine—exhibit characteristic vibrational frequencies in IR spectroscopy. Finally, the molecular weight and fragmentation pattern can be determined by mass spectrometry.

Diagram 1: Molecular Structure and Atom Numbering

A schematic of Isoindoline-5-carboxylic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Isoindoline-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of Isoindoline-5-carboxylic acid will display distinct signals for each type of proton. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the bicyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1, H-3 (CH₂) | ~4.4 - 4.6 | Singlet or AB quartet |

| H-4, H-6, H-7 (Aromatic) | ~7.3 - 8.1 | Multiplets |

| N-H | Variable (broad) | Singlet |

| COOH | >12.0 (broad) | Singlet |

-

Interpretation:

-

The two methylene groups (C1 and C3) are chemically equivalent and are expected to appear as a singlet.

-

The aromatic protons will appear in the downfield region, with their multiplicity depending on the coupling between them. The proton adjacent to the carboxylic acid group (H-4 or H-6) will likely be the most downfield.

-

The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

-

The carboxylic acid proton is highly deshielded and appears at a very downfield chemical shift, often as a broad singlet. Its presence can be confirmed by its disappearance from the spectrum upon adding D₂O.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-3 (CH₂) | ~50 - 55 |

| C-3a, C-7a (Aromatic) | ~135 - 145 |

| C-4, C-6, C-7 (Aromatic) | ~120 - 130 |

| C-5 (Aromatic) | ~130 - 135 |

| COOH | ~165 - 185 |

-

Interpretation:

-

The methylene carbons (C1, C3) will appear in the aliphatic region.

-

The aromatic carbons will resonate in the typical range of 120-145 ppm. The carbon attached to the carboxylic acid group (C-5) and the bridgehead carbons (C-3a, C-7a) are expected to be the most downfield among the aromatic signals.

-

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, characteristic of this functional group.

-

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of Isoindoline-5-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For more detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1725 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

-

Interpretation:

-

The most prominent feature for a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

The N-H stretch of the secondary amine will appear as a single, sharp peak in the 3300-3500 cm⁻¹ region.

-

Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

-

Experimental Protocol: IR Spectroscopy (Solid Sample)

For solid samples, several preparation techniques can be employed. The thin solid film or KBr pellet methods are common.

-

Thin Solid Film Method:

-

Dissolve a small amount (a few mg) of Isoindoline-5-carboxylic acid in a volatile solvent like methanol or acetone.

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in a sample holder in the IR spectrometer to obtain the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Table 4: Expected Mass Spectrometry Data (ESI)

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 164.07 | Protonated molecule (Positive Ion Mode) |

| [M-H]⁻ | 162.05 | Deprotonated molecule (Negative Ion Mode) |

-

Interpretation:

-

The molecular weight of Isoindoline-5-carboxylic acid is 163.17 g/mol .

-

In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 162 will be observed, often with higher sensitivity for carboxylic acids.

-

Further fragmentation (MS/MS) can be induced to confirm the structure. A common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O) or formic acid (HCOOH).

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Diagram 2: Spectroscopic Analysis Workflow

A workflow diagram for the complete spectroscopic characterization of Isoindoline-5-carboxylic acid.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Isoindoline-5-carboxylic acid. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. The protocols and expected data presented in this guide serve as a robust framework for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 422478, Isoindoline. PubChem. Available from: [Link]

-

SpectraBase. 1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Books Gateway. Available from: [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

SlideShare. Sampling of solids in IR spectroscopy. Available from: [Link]

-

Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

National Center for Biotechnology Information. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PMC. Available from: [Link]

-

Study.com. Describe the procedure for preparing a liquid sample for infrared examination. Homework.Study.com. Available from: [Link]

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of Isoindoline-5-carboxylic Acid

Isoindoline-5-carboxylic acid (CAS: 685084-08-6) is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid substituent. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules and natural products.[1][2] Understanding the fundamental physicochemical properties of this building block, specifically its solubility and stability, is paramount for its effective utilization in synthesis, formulation, and preclinical development.

This guide provides a comprehensive technical overview of the solubility and stability profiles of Isoindoline-5-carboxylic acid. It moves beyond mere data presentation to explain the underlying chemical principles and provides field-proven experimental protocols. The methodologies described are designed to be self-validating, ensuring robust and reliable characterization of this important chemical entity.

Section 1: Solubility Profile - A Tale of Two Functional Groups

The solubility of Isoindoline-5-carboxylic acid is dictated by the interplay of its three key structural features: the aromatic benzene ring, the secondary amine of the isoindoline core, and the carboxylic acid group. Its behavior is quintessentially amphoteric, meaning it can act as both an acid and a base. This dual nature is the single most important factor governing its aqueous solubility.

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of Isoindoline-5-carboxylic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 685084-08-6 | AiFChem[3] |

| Molecular Formula | C₉H₉NO₂ | AiFChem[3] |

| Molecular Weight | 163.17 g/mol | AiFChem[3] |

| Structure | Isoindoline ring with a carboxyl group at the 5-position | - |

| Nature | Amphoteric | Inferred from structure |

Aqueous Solubility: The Critical Role of pH

The presence of both a basic nitrogen atom (the secondary amine in the isoindoline ring) and an acidic carboxylic acid group makes the aqueous solubility of this molecule highly dependent on pH.

-

At Low pH (Acidic Conditions): The secondary amine becomes protonated to form a cationic ammonium salt (-NH₂⁺-). This ionic form significantly increases the molecule's polarity, thereby enhancing its solubility in water.

-

At High pH (Basic Conditions): The carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻). This conversion to an ionic species also dramatically increases aqueous solubility.[4]

-

At the Isoelectric Point (pI): There is a specific pH at which the molecule exists predominantly as a neutral zwitterion, with both a positive and a negative charge. At or near the pI, intermolecular electrostatic attractions are maximized, and solubility in water is at its minimum.

This relationship is a critical consideration for any process involving aqueous media, including biological assays, purification, and formulation development.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Isoindoline-5-carboxylic acid (e.g., 2-5 mg) to a glass vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer system to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a period sufficient to reach equilibrium (24 to 48 hours is standard for many compounds).

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Centrifugation can be used to expedite this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles. Self-Validation Check: The first few drops of filtrate should be discarded to prevent bias from potential drug adsorption to the filter membrane.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Section 2: Chemical Stability and Degradation Profile

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a substance varies with time under the influence of environmental factors. For Isoindoline-5-carboxylic acid, the primary areas of concern are its susceptibility to pH-mediated hydrolysis, oxidation, and photolytic degradation.

Key Factors Influencing Stability

The stability profile of a molecule is intrinsically linked to its chemical structure. The following factors are most relevant for Isoindoline-5-carboxylic acid.

-

pH and Hydrolytic Stability: While the core isoindoline ring is generally stable, extreme pH conditions coupled with elevated temperatures could potentially promote degradation, although it is not expected to be highly labile.

-

Oxidative Stability: The secondary amine within the isoindoline ring is a potential site for oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of N-oxides or other oxidative degradants. The electron-rich aromatic ring could also be susceptible.

-

Photostability: Aromatic systems can absorb UV radiation, which can lead to photochemical reactions and degradation. Therefore, assessing the impact of light is a mandatory part of a comprehensive stability program. [5][6]* Thermal Stability: The compound's melting point and thermal behavior, typically assessed by techniques like Differential Scanning Calorimetry (DSC), provide insights into its solid-state stability at elevated temperatures.

Proposed Degradation Pathways

While specific degradation products for Isoindoline-5-carboxylic acid are not widely reported, logical pathways can be proposed based on fundamental organic chemistry principles. A primary concern would be the oxidation of the isoindoline nitrogen.

Caption: A proposed oxidative degradation pathway for Isoindoline-5-carboxylic acid.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential tool for elucidating potential degradation pathways and developing stability-indicating analytical methods. The protocol involves subjecting the compound to conditions more severe than those used for accelerated stability testing. [5][6][7] Causality Behind the Method: The logic is to intentionally degrade the molecule to generate its likely degradation products. By separating and identifying these products, we can develop an analytical method (typically HPLC) that can resolve the parent compound from all its significant degradants. This "stability-indicating" method is then trustworthy for monitoring the compound's stability over its shelf-life.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Isoindoline-5-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH.

-

Oxidation: Add an equal volume of 3% to 30% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Heat the stock solution at a set temperature (e.g., 60-80 °C).

-

Photolytic Stress: Expose the solution (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Incubation: Store the vials under the specified conditions. Periodically (e.g., at 2, 6, 24, and 48 hours), withdraw a sample. For acid/base samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including an unstressed control, by a high-resolution HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradants.

-

Evaluation:

-

Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time.

-

Develop an HPLC method that achieves baseline separation between the parent peak and all major degradation product peaks.

-

Characterize the degradation products using mass spectrometry (MS) to propose their structures.

-

Conclusion

Isoindoline-5-carboxylic acid is an amphoteric molecule whose physicochemical behavior is dominated by its acidic carboxyl and basic amine functionalities. Its aqueous solubility is minimal at its isoelectric point but increases significantly under both acidic and basic conditions. It is predicted to be soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like methanol. Its stability profile must be carefully evaluated, with particular attention paid to potential oxidative degradation at the isoindoline nitrogen and photolytic degradation of the aromatic system.

The robust, self-validating protocols for solubility and stability testing outlined in this guide provide a clear framework for researchers and drug developers. A thorough understanding of these core properties is not merely academic; it is a prerequisite for the successful translation of this valuable chemical scaffold from the laboratory bench to a potential therapeutic agent.

References

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Gao, H., et al. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

-

Karaküçük-İyidoğan, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

-

Nichols, L. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

-

Tan, S., et al. (2011). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry. [Link]

-

Reddit user ireumkun. (2021). carboxylic acid solubility + TLC. Reddit. [Link]

-

Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gribble, G. W. (2010). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

-

Unknown. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. [Link]

-

European Medicines Agency (EMA). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

-

Unknown. (n.d.). experiment 1 determination of solubility class. [Link]

-

PubChem. (n.d.). 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Weldegirma, S. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of South Florida. [Link]

-

Singh, S., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Soares, J., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Journal of Medicinal Chemistry. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 685084-08-6 | Isoindoline-5-carboxylic acid - AiFChem [aifchem.com]

- 4. chem.ws [chem.ws]

- 5. ema.europa.eu [ema.europa.eu]

- 6. www3.paho.org [www3.paho.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

The Isoindoline Scaffold in Medicinal Chemistry: A Technical Guide to a Privileged Structure

Abstract

The isoindoline scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its journey, from the notoriety of thalidomide to the development of blockbuster immunomodulatory drugs and a diverse array of investigational agents, highlights its remarkable versatility.[3][4] This technical guide provides an in-depth exploration of the isoindoline core, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis, elucidate its multifaceted mechanisms of action, analyze critical structure-activity relationships (SAR), and provide field-proven experimental insights to empower the next generation of drug discovery based on this exceptional scaffold.

The Isoindoline Core: A Foundation for Therapeutic Innovation

The isoindoline nucleus, consisting of a benzene ring fused to a five-membered pyrrolidine ring, presents a unique three-dimensional architecture that is amenable to extensive chemical modification.[2][5] This structural versatility allows for the precise positioning of functional groups to engage with a wide range of biological targets, from enzymes and receptors to complex protein-protein interactions.[6] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, immunomodulatory, anti-inflammatory, and neuroprotective effects.[1]

The most prominent derivatives fall into two main classes: the isoindoline-1,3-diones (also known as phthalimides) and the isoindolin-1-ones .[7][8] The former is famously represented by thalidomide, while the latter includes its more potent analog, lenalidomide.[2][9] The strategic oxidation state of the five-membered ring and the nature of the substituent at the nitrogen atom are critical determinants of the resulting compound's pharmacological profile.

Synthesis of the Isoindoline Scaffold: From Classical Methods to Modern Innovations

The construction of the isoindoline core is a well-trodden path in organic chemistry, with both classical and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Classical Approaches: The Foundation

The traditional synthesis of isoindoline-1,3-dione derivatives, such as thalidomide, often begins with phthalic anhydride.[2] This approach is robust and provides a straightforward entry into the core structure. For instance, the synthesis of thalidomide involves the reaction of N-carbethoxyphthalimide with L-glutamine, followed by a cyclization step.[2]

Modern Methodologies: Efficiency and Precision

More recent advancements have focused on increasing efficiency and atom economy. Transition-metal catalyzed reactions, such as rhodium-catalyzed C-H activation and annulation of benzamides, have emerged as powerful tools for constructing substituted isoindolin-1-ones.[10][11] These methods allow for the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials and streamlining the synthetic process.[11]

Illustrative Synthetic Workflow

The diagram below outlines a generalized workflow for the synthesis of key isoindoline derivatives, highlighting the central role of common precursors and key reaction types.

Caption: Generalized synthetic workflows for isoindoline scaffolds.

Mechanism of Action: The Cereblon Story and Beyond

The therapeutic effects of many prominent isoindoline derivatives are underpinned by a fascinating and nuanced mechanism of action. While initially pleiotropic effects were suspected, research has converged on a primary target for the immunomodulatory drugs (IMiDs®): Cereblon (CRBN) .[12][13]

Molecular Glue: The CRL4-CRBN E3 Ubiquitin Ligase Complex

CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[13] In its native state, this complex ubiquitinates endogenous substrates, marking them for proteasomal degradation. The genius of IMiDs like thalidomide, lenalidomide, and pomalidomide lies in their ability to act as a "molecular glue." They bind to a specific pocket in CRBN, which in turn alters the substrate-binding surface of the complex.[13]

This induced conformational change allows the CRL4-CRBN complex to recognize and bind to proteins it would not normally interact with, known as neosubstrates .[13] For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[14] The subsequent ubiquitination and degradation of Ikaros and Aiolos are directly responsible for the potent anti-myeloma and immunomodulatory effects of these drugs.[13]

Caption: Mechanism of action for IMiD drugs via the CRL4-CRBN complex.

Beyond Cereblon: A Scaffold of Diverse Activities

While the CRBN pathway is central, the isoindoline scaffold's utility is not limited to it. Different derivatives have been developed to target a range of pathologies through distinct mechanisms:

-

Anti-inflammatory: Certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][15]

-

Neuroprotection: Isoindoline-based compounds have been designed as potent inhibitors of acetylcholinesterase (AChE), a primary strategy for managing the symptoms of Alzheimer's disease.[4][16][17]

-

Cancer (Non-IMiD): Novel isoindoline-based hydroxamates have been developed as potent inhibitors of histone deacetylase 1 (HDAC1), showing significant anti-proliferative activity in cancer cell lines.[18]

Therapeutic Applications and Key Clinical Compounds

The isoindoline core is at the heart of several clinically approved and commercially successful drugs.

| Drug Name | Core Structure | Primary Indication(s) | Mechanism of Action |

| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Erythema Nodosum Leprosum[3][7] | CRBN-mediated immunomodulation, Anti-angiogenesis[3][13] |

| Lenalidomide | Isoindolin-1-one | Multiple Myeloma, Myelodysplastic Syndromes[7][9] | Potent CRBN modulator, T-cell co-stimulation[13][19] |

| Pomalidomide | Isoindoline-1,3-dione | Multiple Myeloma[12][] | Highly potent CRBN modulator, direct anti-proliferative effects[13][] |

| Apremilast | Isoindoline-1,3-dione | Psoriasis, Psoriatic Arthritis[7] | Phosphodiesterase 4 (PDE4) inhibitor[21] |

| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema[7] | Diuretic (thiazide-like) |

| Mazindol | Fused Isoindoline | Obesity (short-term)[7] | Sympathomimetic amine |

Structure-Activity Relationship (SAR): A Guide to Rational Design

Decades of research have yielded critical insights into the SAR of the isoindoline scaffold, allowing for the rational design of new agents with improved potency and safety profiles.

-

The Glutarimide Moiety: For IMiDs, the chiral glutarimide ring is essential for binding to CRBN.[7] The stereochemistry is critical; for thalidomide, the (S)-enantiomer is responsible for the teratogenic effects, while the (R)-enantiomer possesses sedative properties. However, the enantiomers rapidly interconvert in vivo.[12][22]

-

The Isoindolinone Core: Modifications to this part of the molecule dramatically influence potency and function. The addition of an amino group at the 4-position of the isoindolin-1-one ring in lenalidomide significantly enhances its potency over thalidomide.[9] Further substitutions on this ring are a current area of intense research to develop next-generation IMiDs with activity against solid tumors.[23]

-

Removing the Glutarimide: As seen with Apremilast, replacing the glutarimide ring with other moieties completely changes the biological target, in this case, to PDE4.[21] This demonstrates the scaffold's modularity.

Caption: Key regions of the isoindoline scaffold for SAR studies.

Experimental Protocol: Synthesis of Lenalidomide

This protocol is an illustrative example based on published methodologies for the synthesis of Lenalidomide, providing a practical framework for laboratory application.[2][7]

Objective: To synthesize 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide).

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2-(bromomethyl)-3-nitrobenzoate. Causality: This step installs a reactive handle (the benzylic bromide) ortho to the ester, which is necessary for the subsequent cyclization to form the isoindolinone ring.

Step 2: Synthesis of 3-(3-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and stir for 15 minutes.

-

Add the methyl 2-(bromomethyl)-3-nitrobenzoate from Step 1 to the mixture.

-

Heat the reaction to 80-90 °C and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude product. Purify by recrystallization or chromatography. Causality: This is an intramolecular cyclization/condensation. The amine of the glutarimide precursor displaces the bromide, and then the newly formed secondary amine attacks the methyl ester to form the five-membered lactam (isoindolinone) ring.

Step 3: Synthesis of Lenalidomide (Catalytic Hydrogenation)

-

Dissolve the nitro-intermediate from Step 2 in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Lenalidomide. Further purification can be achieved by recrystallization. Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine, providing the final product with high purity.

Conclusion and Future Perspectives

The isoindoline scaffold is a testament to the power of a privileged structure in medicinal chemistry.[1] From its controversial beginnings, it has evolved into a cornerstone for the treatment of hematological malignancies and inflammatory diseases.[3][7] The elucidation of its mechanism of action via CRBN has not only explained its therapeutic effects but has also opened up an entirely new field of drug discovery: targeted protein degradation.

The CRBN-binding motif of the isoindoline core is now being widely exploited to create Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit specific disease-causing proteins to the E3 ligase complex for degradation.[13] This next wave of innovation, coupled with ongoing efforts to develop isoindoline derivatives for neurodegenerative diseases and solid tumors, ensures that this remarkable scaffold will continue to be a source of novel therapeutic agents for years to come.[16][23]

References

-

Jadhav, M., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. [Link]

-

Scott, J. D., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]

-

Kumar, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. [Link]

-

Kumar, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

-

HandWiki. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Jha, M., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Wikipedia. (n.d.). Thalidomide. Wikipedia. [Link]

-

Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. Experimental and Molecular Medicine, 51(12), 1-9. [Link]

-

Methot, J. L., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-12. [Link]

-